N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Regioisomer selectivity Benzofuran SAR Target engagement specificity

This 4,6-dimethylbenzofuran-3-acetamide uniquely combines CNS drug-like properties (est. logP 3.5-4.0, TPSA ~60-65 Ų) with a 2,4-dimethoxyphenyl handle that enables sequential demethylation for biotin/fluorophore conjugation. Unlike the 6,7-dimethyl regioisomer (CAS 713504-40-6) or N-benzyl analogs, only this compound offers both blood-brain barrier permeability potential and latent probe-development functionality. Confirm anticonvulsant activity in the MES model at 30 mg/kg or screen against TSPO to open a new sub-series. Procure the 6,7-dimethyl regioisomer separately for head-to-head SAR comparison.

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
Cat. No. B3610936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)OC)OC)C
InChIInChI=1S/C20H21NO4/c1-12-7-13(2)20-14(11-25-18(20)8-12)9-19(22)21-16-6-5-15(23-3)10-17(16)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22)
InChIKeyBLXKOFJYIHVLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Chemical Identity, Scaffold Classification, and Procurement-Relevant Profile


N-(2,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (CAS 713506-26-4; molecular formula C₂₀H₂₁NO₄; molecular weight 339.4 g/mol) is a fully synthetic small molecule belonging to the benzofuran-3-acetamide class . Its structure comprises a 4,6-dimethyl-substituted benzofuran core linked via an acetamide bridge to a 2,4-dimethoxyphenyl moiety. This compound is not known to occur naturally and is exclusively available through de novo chemical synthesis. The carboxylic acid precursor, 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid (CAS 539807-37-9), has been characterized by single-crystal X-ray diffraction, confirming the planarity of the benzofuran ring system and the geometric disposition of the acetic acid side chain . The target compound is primarily distributed through specialty chemical suppliers and screening compound libraries, positioning it as a research tool for structure–activity relationship (SAR) exploration, lead optimization, and biochemical probe development rather than as a clinically advanced candidate.

Why N-(2,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide Cannot Be Replaced by a Close Analog Without Risk of Altered Pharmacological Profile


Within the benzofuran-3-acetamide family, seemingly minor structural modifications produce compounds that are not functionally interchangeable. The target compound differs from its closest commercially cataloged regioisomer, N-(2,4-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide (CAS 713504-40-6; same MF, same MW), solely by the position of the two methyl groups on the benzofuran ring (C4/C6 vs. C6/C7) . This positional shift alters the electronic distribution of the π-system, the steric environment around the acetamide linker, and the three-dimensional shape presented to a biological target—any of which can change binding affinity, selectivity, or pharmacokinetic behavior. Similarly, replacement of the 2,4-dimethoxyphenyl group with alternative N-aryl substituents (e.g., N-benzyl, CAS 831204-83-2; N-(3-chloro-4-methylphenyl), ChemDiv D038-0271 ; or N-(4-ethoxyphenyl), CAS 866238-39-3) changes hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility . Even within a single published benzofuran-acetamide anticonvulsant series, the most potent compound (5i, relative potency 0.74 vs. phenytoin) and the least potent (5f, relative potency 0.16) differ by approximately 4.6-fold, demonstrating that small substituent changes produce large functional effects . For a scientific user, substituting one analog for another without confirmatory data risks invalidating the SAR hypothesis, confounding screening results, or selecting a compound with an unintended activity profile.

Quantitative Differentiation Evidence for N-(2,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide Versus Closest Analogs


Regioisomeric Differentiation: 4,6-Dimethyl vs. 6,7-Dimethyl Benzofuran Substitution Pattern

The target compound (4,6-dimethylbenzofuran isomer, CAS 713506-26-4) and its 6,7-dimethyl regioisomer (CAS 713504-40-6) share identical molecular formula (C₂₀H₂₁NO₄) and molecular weight (339.4 g/mol) but differ in methyl group placement on the benzofuran core . In the 4,6-isomer, the C4 methyl group is peri to the acetamide-bearing C3 position, introducing steric constraint that restricts rotational freedom of the acetamide side chain; this steric effect is absent in the 6,7-isomer where both methyl groups reside on the distal ring. The crystallographically characterized carboxylic acid precursor confirms that the acetic acid side chain in the 4,6-dimethyl series adopts a specific torsional angle relative to the benzofuran plane . Published benzofuran-acetamide SAR from the anticonvulsant series demonstrates that substituent position on the benzofuran ring directly modulates in vivo potency: compounds with different N-substituents on a common benzofuran-3-yl-acetamide core exhibited ED₅₀ values ranging from 0.055 to 0.259 mmol/kg (approximately 4.7-fold span), demonstrating that the benzofuran substitution environment is a key driver of pharmacological activity . No head-to-head pharmacological comparison of the two regioisomers has been published; however, the positional difference is sufficient to produce distinct analytical retention times, differential NMR chemical shifts, and potentially divergent biological target recognition.

Regioisomer selectivity Benzofuran SAR Target engagement specificity

N-Aryl Substituent Differentiation: 2,4-Dimethoxyphenyl vs. Alternative N-Aryl Groups on the Common 4,6-Dimethylbenzofuran-3-acetamide Core

The target compound incorporates a 2,4-dimethoxyphenyl group at the acetamide nitrogen, which provides two hydrogen-bond acceptor sites (the methoxy oxygen atoms) and increases electron density on the phenyl ring relative to unsubstituted or halogen-substituted analogs. Directly comparable analogs sharing the identical 4,6-dimethylbenzofuran-3-acetamide core include: (a) N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (CAS 831204-83-2; C₁₉H₁₉NO₂; MW 293.4; logP ~4.28) ; (b) N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (ChemDiv D038-0271; C₁₉H₁₈ClNO₂; MW 327.81; logP 5.67; logD 5.67) ; and (c) 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS 866238-39-3; C₂₀H₂₁NO₃; MW 323.39) . The target compound (MW 339.4; C₂₀H₂₁NO₄) is distinguished by having two methoxy substituents (2,4-positions) on the N-phenyl ring, which increases molecular weight by 46 Da relative to the N-benzyl analog and reduces lipophilicity relative to the N-(3-chloro-4-methylphenyl) analog (predicted logP difference estimated at approximately 2–2.5 units lower based on substituent π values for OCH₃ vs. Cl). In the published anticonvulsant benzofuran-acetamide series, compounds bearing hydrogen-bond-accepting N-substituents (e.g., furan-2-carbonyl-piperazine) showed relative potencies spanning 0.16 to 0.72 versus phenytoin, indicating that N-aryl/heteroaryl choice is a critical potency determinant . The 2,4-dimethoxy pattern is notable because the para-methoxy group can participate in resonance with the amide carbonyl through the aromatic ring, potentially stiffening the N-aryl conformation—a feature absent in 2-methoxy-only or non-oxygenated analogs.

N-aryl pharmacophore Hydrogen-bond acceptor capacity Lipophilicity modulation

Class-Level Anticonvulsant Activity Potential: Benzofuran-3-acetamide Scaffold in Maximal Electroshock Seizure (MES) Model

Although no published study has directly evaluated the target compound in anticonvulsant assays, the benzofuran-3-acetamide scaffold to which it belongs has been systematically characterized for anticonvulsant activity. Shakya et al. (2016) synthesized 24 N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives and tested them in the maximal electroshock seizure (MES) model in mice, with phenytoin as the reference standard . The majority of compounds exhibited anticonvulsant activity at 30 mg/kg body mass over 0.5–4 hours post-administration. ED₅₀ values across the series ranged from 0.055 to 0.259 mmol/kg (approximately 23.4 to 127.6 mg/kg), and ALD₅₀ (approximate lethal dose) values ranged from 1.604 to 1.675 mmol/kg. The best compounds (5i and 5c) demonstrated comparable relative anticonvulsant potency values of 0.74 and 0.72, respectively, versus phenytoin (defined as 1.0), while the weakest compound (5f) showed a relative potency of only 0.16 . The pharmacophore mapping study indicated that these compounds likely share the established mechanism of action of standard anticonvulsants (phenobarbital, phenytoin, ralitolin, and carbamazepine), involving modulation of voltage-gated sodium channels . The target compound differs from the published series by lacking the N-(2-benzoyl) or N-(2-(4-chlorobenzoyl)) substituent on the benzofuran ring, and instead carries the 2,4-dimethoxyphenylacetamide group. Whether this substitution pattern enhances or diminishes anticonvulsant activity relative to the published series remains untested and represents a tractable hypothesis for experimental validation.

Anticonvulsant drug discovery MES model Seizure spread prevention

Class-Level Mitochondrial DBI Receptor Complex Ligand Activity: Benzofuran Analogues of FGIN-1-27

The benzofuran-3-acetamide chemotype was originally developed as a heterocyclic replacement for the indole core of FGIN-1-27 (N,N-di-n-hexyl-2-phenylindole-3-acetamide), a potent and highly specific ligand for the mitochondrial diazepam binding inhibitor (DBI) receptor complex (also known as the peripheral benzodiazepine receptor, PBR, or translocator protein, TSPO) . Liao et al. (1998) reported that a series of benzofuran-acetamide analogues were synthesized via a modified Fischer indole-type method and demonstrated in vitro binding affinity and in vivo efficacy (antineophobic activity in rodent behavioral models) that was equipotent and equipotent-selectivity to the parent indole compound FGIN-1-27 . The DBI receptor complex is a key regulator of neurosteroid biosynthesis; its activation stimulates the translocation of cholesterol to the inner mitochondrial membrane and the subsequent production of pregnenolone and downstream neuroactive steroids . The target compound's benzofuran-3-acetamide scaffold aligns with this pharmacophore. However, the target compound differs from the published benzofuran series in two critical respects: (a) the N,N-di-n-hexyl amide group of FGIN-1-27 is replaced by an N-(2,4-dimethoxyphenyl) amide; and (b) the 4,6-dimethyl substitution on the benzofuran ring is a specific substitution pattern not explicitly characterized in the 1998 study. Whether the target compound retains DBI receptor affinity at a level comparable to FGIN-1-27 or the published benzofuran analogues remains experimentally unaddressed and constitutes a testable hypothesis.

Neurosteroidogenesis DBI receptor Anxiolytic pharmacology Mitochondrial benzodiazepine receptor

Physicochemical Property Differentiation: Molecular Weight, logP, and Hydrogen-Bonding Capacity Relative to In-Class Analogs

The target compound's physicochemical profile can be quantitatively compared to that of structurally characterized analogs sharing the 4,6-dimethylbenzofuran-3-acetamide core. The target compound (MW 339.4; C₂₀H₂₁NO₄; 5 hydrogen-bond acceptors; 1 hydrogen-bond donor) meets all Lipinski Rule of Five criteria (MW < 500; HBA ≤ 10; HBD ≤ 5) . By comparison: N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (CAS 831204-83-2) has MW 293.4 and logP ~4.28 with only 3 H-bond acceptors ; N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (ChemDiv D038-0271) has MW 327.81, logP 5.67, logD 5.67, and 3 H-bond acceptors . The target compound's logP has not been experimentally determined but can be estimated at approximately 3.5–4.0 based on the logP of the N-benzyl analog (4.28) adjusted for the replacement of benzyl (−CH₂–C₆H₅) with 2,4-dimethoxyphenyl (−C₆H₃(OCH₃)₂), which adds two polar oxygen atoms but also additional hydrophobic surface area. The carboxylic acid precursor, 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid, has an experimentally determined logP of 2.68 ; conversion to the N-(2,4-dimethoxyphenyl)amide is expected to increase logP by approximately 1–2 units based on the added aromatic ring and loss of the ionizable carboxyl group. The target compound's topological polar surface area (TPSA) is estimated at approximately 60–65 Ų (calculated from the acid precursor PSA of 50.44 Ų plus the contribution of one additional methoxy oxygen and amide nitrogen), placing it within the favorable range for blood–brain barrier penetration (TPSA < 90 Ų).

Drug-likeness Physicochemical profiling Lead optimization Lipinski parameters

Synthetic Tractability and Precursor Availability: Differentiated Procurement Pathways Relative to Close Analogs

The target compound is accessed via standard amide coupling between commercially available 2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid (CAS 539807-37-9) and 2,4-dimethoxyaniline. The carboxylic acid precursor is commercially cataloged by multiple suppliers (Ambinter, ChemDiv, Enamine) and has been crystallographically characterized, providing unambiguous structural confirmation . The acid precursor's single-crystal X-ray structure (IUCrData, 2016) reveals a planar benzofuran ring system with the acetic acid side chain adopting a defined conformation, confirming that the C4 methyl group is indeed positioned peri to the acetic acid attachment point . This crystallographic validation is not available for the 6,7-dimethyl regioisomer precursor. The 2,4-dimethoxyaniline coupling partner (CAS 2735-04-8) is an inexpensive commodity chemical , enabling cost-effective library synthesis. By contrast, the N-benzyl analog (CAS 831204-83-2) requires benzylamine coupling, and the N-(3-chloro-4-methylphenyl) analog requires 3-chloro-4-methylaniline —both of which are also commercially available but confer different physicochemical profiles. The target compound thus represents a synthetically accessible node for further derivatization: the methoxy groups can be demethylated to phenols for additional functionalization, or the 4,6-dimethylbenzofuran core can undergo electrophilic substitution at the remaining unsubstituted C5 and C7 positions. This synthetic flexibility distinguishes the target compound from analogs with electron-withdrawing N-aryl substituents that may deactivate the ring toward further modification.

Synthetic accessibility Carboxylic acid precursor Amide coupling Medicinal chemistry workflows

Optimal Research and Procurement Application Scenarios for N-(2,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide


Focused Benzofuran-Acetamide SAR Library Expansion for Anticonvulsant Lead Optimization

This compound is best deployed as a probe to extend the SAR of the benzofuran-3-acetamide anticonvulsant pharmacophore characterized by Shakya et al. (2016). The 2,4-dimethoxyphenyl substituent has not been evaluated in any of the 24 published compounds, where all active analogs carried N-(2-benzoylbenzofuran-3-yl) or N-(2-(4-chlorobenzoyl)benzofuran-3-yl) motifs. Testing this compound in the MES model at 30 mg/kg (the validated screening dose) would directly determine whether the 2,4-dimethoxyphenylacetamide group can confer anticonvulsant efficacy comparable to the published ED₅₀ range of 0.055–0.259 mmol/kg . Procurement of the 6,7-dimethyl regioisomer (CAS 713504-40-6) as a head-to-head comparator is recommended to isolate the contribution of benzofuran methyl positioning to any observed activity.

Mitochondrial DBI Receptor/TSPO Ligand Screening for Neurosteroidogenesis Modulation

Given that the benzofuran-3-acetamide scaffold was validated as an equipotent replacement for the indole core of FGIN-1-27 at the mitochondrial DBI receptor complex, this compound can be evaluated in TSPO radioligand displacement assays (e.g., [³H]PK 11195 or [³H]Ro5-4864 competition binding) to quantify its affinity relative to FGIN-1-27 and PK 11195 . The 2,4-dimethoxyphenyl group may engage in hydrogen-bond interactions within the TSPO binding pocket that are not available to the N,N-di-n-hexyl or N-alkylamide series, potentially yielding novel binding kinetics or allosteric modulation. A positive result would open a new sub-series of TSPO ligands with improved physicochemical properties for CNS penetration (estimated TPSA ~60–65 Ų, well below the 90 Ų threshold for blood–brain barrier permeability).

Physicochemical Property-Driven Lead Selection for CNS-Targeted Screening Cascades

Among the four commercially cataloged analogs sharing the 4,6-dimethylbenzofuran-3-acetamide core, this compound uniquely combines moderate lipophilicity (estimated logP ~3.5–4.0) with elevated hydrogen-bond acceptor capacity (5 HBA), positioning it as the most 'CNS drug-like' member of the set . For screening cascades that triage compounds by CNS MPO (Multiparameter Optimization) scores or require balanced logP/TPSA profiles for brain penetration, this compound is a more appropriate choice than the highly lipophilic N-(3-chloro-4-methylphenyl) analog (logP 5.67) or the less polar N-benzyl analog (3 HBA). Procurement teams supporting neuroscience-focused discovery programs should prioritize this compound over more lipophilic analogs when parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 permeability screening is planned.

Chemical Biology Probe Development via Methoxy-to-Phenol Demethylation and Bioconjugation

The two methoxy groups on the N-phenyl ring provide latent handles for probe development. Selective demethylation (e.g., BBr₃ or AlCl₃/EtSH) can generate mono- or di-phenol intermediates, which can subsequently be functionalized with biotin, fluorophores (e.g., BODIPY, fluorescein), or photoaffinity labels (diazirine, benzophenone) for target identification studies . This derivatization strategy is not accessible from the N-benzyl or N-(3-chloro-4-methylphenyl) analogs, which lack methoxy substituents. The 2,4-dimethoxy pattern is particularly advantageous because the para-methoxy group is more susceptible to selective demethylation under controlled conditions than the ortho-methoxy group, enabling sequential functionalization. For chemical biology groups conducting target deconvolution or cellular target engagement studies, this compound offers a unique entry point for probe synthesis that is unavailable from other members of the analog series.

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.